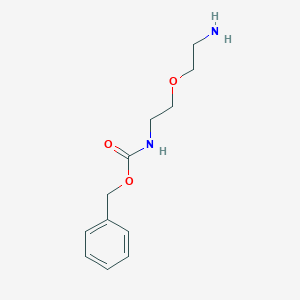

N-Z-2-(2-Amino-ethoxy)-ethylamine

Description

Contextualization within Protected Aminoether Chemistry

The presence of both a free primary amine and a protected amine within the same molecule places N-Z-2-(2-Amino-ethoxy)-ethylamine squarely in the realm of protected aminoether chemistry. The "Z" in its name refers to the benzyloxycarbonyl (Cbz) protecting group, a common choice for safeguarding amine functionality during synthetic sequences. youtube.com Protecting groups are temporary modifications to a functional group that prevent it from reacting under certain conditions. organic-chemistry.org This strategy is crucial in multi-step syntheses where different functional groups exhibit varying reactivities. organic-chemistry.orglibretexts.org

The benzyloxycarbonyl group is a carbamate (B1207046), which effectively decreases the nucleophilicity and basicity of the amine it protects. youtube.comorganic-chemistry.org This allows for selective reactions to occur at other sites in the molecule, such as the free primary amine of this compound. The ether linkage within the molecule's backbone provides flexibility and can influence the solubility and conformational properties of the final products. The strategic use of such protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. organic-chemistry.orglibretexts.org

Significance as a Synthetic Precursor and Building Block

The dual functionality of this compound makes it a highly versatile synthetic precursor. The primary amine can undergo a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, to introduce new functionalities. Subsequently, the benzyloxycarbonyl protecting group can be removed under specific conditions, typically through hydrogenolysis, to reveal a second primary amine for further elaboration. This "orthogonal" protection strategy, where one protecting group can be removed without affecting the other, is a powerful tool in synthetic chemistry. organic-chemistry.org

This compound serves as a key building block in the synthesis of a variety of organic molecules. Its structure is particularly well-suited for the preparation of ligands for metal complexes, components of bioactive molecules, and monomers for polymerization. The defined spacing between the two nitrogen atoms, provided by the ethoxy-ethyl backbone, is often a critical design element in these applications.

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| IUPAC Name | benzyl (B1604629) 2-(2-aminoethoxy)ethylcarbamate sigmaaldrich.com |

| Molecular Formula | C12H18N2O3 sigmaaldrich.com |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 1290627-95-0 sigmaaldrich.com |

| Physical Form | Solid or semi-solid or lump or liquid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry, dark place sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-(2-aminoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYGAXCTXPTEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Z 2 2 Amino Ethoxy Ethylamine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Aminoethers

The creation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for the synthesis of a vast array of molecules, including aminoethers. wikipedia.org These bonds can be formed through various methods, broadly categorized by the reaction of a nucleophilic nitrogen with an electrophilic carbon or vice versa. nptel.ac.in

Amidation and Urethane (B1682113) Formation Reactions

Amide bond formation is a prevalent reaction in organic synthesis. nih.gov The acylation of amines with activated carboxylic acids is a common and effective method for creating amides. nih.gov This approach is fundamental in the synthesis of numerous organic compounds, including those with potential applications in materials science and pharmaceuticals. nih.govresearchgate.net

Urethane formation, the reaction between an alcohol and an isocyanate, is another critical method for creating a specific type of C-N bond within a carbamate (B1207046) functional group. mdpi.com The use of catalysts, including organic acids, can significantly enhance the efficiency of urethane synthesis. mdpi.comresearchgate.net These catalysts can promote the reaction under mild conditions and are compatible with various functional groups. mdpi.com

Reductive Amination Approaches to Aminoethyl Ethers

Reductive amination is a powerful and widely used method for forming C-N bonds, particularly in the synthesis of amines. mdma.chacs.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method offers a controlled way to introduce alkyl groups to nitrogen, avoiding the common issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com The synthesis of aminoethyl ethers can be achieved through the amination of corresponding alcohols, such as diethylene glycol, with an aminating agent like ammonia (B1221849). chemicalbook.com The reaction conditions, including the catalyst and molar ratios of reactants, can be optimized to favor the formation of the desired aminoether. chemicalbook.comgoogle.com For instance, the synthesis of 2-ethoxy ethylamine (B1201723) involves the reaction of 2-ethoxyethanol (B86334) with ammonia and hydrogen over a catalyst. google.com

Orthogonal Protecting Group Strategies in the Synthesis of N-Z-2-(2-Amino-ethoxy)-ethylamine

In the synthesis of complex molecules with multiple reactive functional groups, the use of protecting groups is essential. biosynth.com Orthogonal protecting group strategies are particularly valuable, as they allow for the selective removal of one protecting group in the presence of others, enabling precise and controlled synthetic transformations. biosynth.commasterorganicchemistry.comsigmaaldrich.com

Benzyl (B1604629) Carbamate (Z/Cbz) Protection and Deprotection Chemistries

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, forming a stable carbamate. masterorganicchemistry.comtotal-synthesis.com Introduced by Leonidas Zervas, it played a pivotal role in advancing peptide chemistry. total-synthesis.com The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comsynarchive.com It is stable to a range of conditions, including basic and most aqueous acidic media, making it compatible with many synthetic steps. masterorganicchemistry.comijacskros.com

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. masterorganicchemistry.comsynarchive.com This method is mild and occurs at a neutral pH, preserving other sensitive functional groups. masterorganicchemistry.com Alternative deprotection methods include the use of aluminum chloride in a fluorinated solvent. organic-chemistry.org

Table 1: Protection and Deprotection Conditions for Cbz Group

| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Protection | ClCO₂Bn, Na₂CO₃ | THF | Room Temp. | Overnight | 96% | synarchive.com |

| Protection | ClCO₂Bn, K₂CO₃ | MeCN | Room Temp. | 4 h | 99% | synarchive.com |

| Deprotection | H₂, Pd(OH)₂ | MeOH | - | 3 h | 95% | synarchive.com |

| Deprotection | Pd, HCO₂NH₄ | MeOH | Room Temp. | 14 h | 99% | synarchive.com |

| Deprotection | H₂, Pd/C | MeOH | Room Temp. | 4 h | 100% | synarchive.com |

tert-Butoxycarbonyl (Boc) Protection in Aminoethoxyethylamine Systems

The tert-butoxycarbonyl (Boc) group is another extremely common and versatile protecting group for amines. masterorganicchemistry.comwikipedia.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnih.gov The Boc group is known for its stability under basic conditions and its lability under acidic conditions. wikipedia.orgnih.gov This characteristic makes it orthogonal to the Cbz group, which is removed by hydrogenation. masterorganicchemistry.com

Deprotection of the Boc group is readily achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. wikipedia.org The use of scavengers like anisole (B1667542) may be necessary to prevent side reactions caused by the tert-butyl cation intermediate formed during deprotection. wikipedia.org

Table 2: Conditions for Boc Protection of Amines

| Reagents | Solvent | Base | Temperature | Reference |

| Boc₂O | Water | - | Ambient | wikipedia.org |

| Boc₂O | THF | - | 40 °C | wikipedia.org |

| Boc₂O | Water/THF | NaOH | 0 °C to Ambient | wikipedia.org |

| Boc₂O | Chloroform/Water | NaHCO₃ | Reflux | wikipedia.org |

| Boc₂O | Acetonitrile | DMAP | - | wikipedia.org |

Alternative Protecting Groups (e.g., Fmoc, Alloc) for Aminoether Scaffolds

In addition to Cbz and Boc, other protecting groups offer unique deprotection conditions, expanding the repertoire of orthogonal strategies.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, often removed with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comcreative-peptides.com Its sensitivity to base makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. organic-chemistry.org The Fmoc group was first introduced by Carpino in 1970 and has become a cornerstone of solid-phase peptide synthesis. activotec.com

The allyloxycarbonyl (Alloc) group provides another layer of orthogonality. It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage. nih.gov The Alloc group is typically removed using a palladium(0) catalyst in the presence of a scavenger. nih.govnih.gov This unique deprotection method allows for highly specific transformations in the presence of other protecting groups. nih.govub.edu The p-nitrobenzyloxycarbonyl (pNZ) group also demonstrates orthogonality with Boc, Fmoc, and Alloc groups. ub.edu

Table 3: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation | Boc, Fmoc, Alloc |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) Catalyst | Cbz, Boc, Fmoc |

Synthesis of Polyethylene (B3416737) Glycol (PEG) Linked Amino Ethers

The incorporation of aminoethoxyethylamine scaffolds into polyethylene glycol (PEG) chains is a common strategy to create bifunctional linkers for various applications, including bioconjugation and drug delivery. These linkers combine the advantageous properties of the flexible and biocompatible PEG backbone with the reactive terminal amino groups of the aminoethoxyethylamine moiety.

Preparation of Oligoethylene Glycol-Amine Linkers

The synthesis of oligoethylene glycol-amine linkers often begins with commercially available oligoethylene glycols. A common approach involves the modification of the terminal hydroxyl groups. One method is the conversion of a hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an amine precursor like an azide (B81097), which is subsequently reduced.

For instance, a convergent synthesis pathway has been designed to produce trifunctional oligoethylene glycol-amine (OEG-amine) linkers. chemrxiv.org This method involves the reductive coupling of a primary azide with bifunctional OEG-azide precursors, resulting in a symmetrical dialkylamine with two functional end groups. chemrxiv.org This approach is attractive for biomedical applications as it introduces minimal structural changes to the native OEG backbone. chemrxiv.org

Another strategy involves the desymmetrization of oligoethylene glycols by converting one hydroxyl group to an alkyne or azide functionality. The remaining hydroxyl group can then be activated, for example, as a 4-nitrophenyl carbonate or a mesylate, to facilitate the introduction of an amine. researchgate.net The Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrazinolysis, is a well-established method for converting alkyl halides (derived from the corresponding alcohols) into primary amines. researchgate.net

A facile, high-yielding method for the quantitative conversion of polyglycol end-groups to amines has also been reported. This involves the conversion of terminal hydroxyl groups to azides via their mesylates, followed by reduction using zinc in the presence of ammonium (B1175870) chloride. This method is applicable to both poly(ethylene glycol) and poly(propylene glycol) and can be performed in a sequential, one-pot manner.

| Starting Material | Reagents | Product | Yield | Reference |

| Bifunctional OEG-azide precursors | Reductive coupling | Trifunctional OEG-amine linkers | - | chemrxiv.org |

| Oligoethylene glycols | 1. Alkyne/azide protection 2. Mesylation 3. Gabriel synthesis | Heterobifunctional OEG-amine linkers | High | researchgate.net |

| Hydroxyl-terminated polyglycols | 1. Mesylation 2. Azidation 3. Zn/NH4Cl reduction | Amino-terminated polyglycols | 82-99% |

Methodologies for Incorporating Aminoethoxyethylamine Scaffolds into PEGylated Structures

The direct incorporation of the aminoethoxyethylamine scaffold into PEGylated structures can be achieved through several synthetic routes. One common method involves the reaction of a PEG chain activated with a suitable leaving group (e.g., PEG-mesylate or PEG-tosylate) with an excess of 2-(2-aminoethoxy)ethylamine. The challenge in this approach is the potential for di-PEGylation of the diamine. To circumvent this, one of the amino groups of 2-(2-aminoethoxy)ethylamine is often protected prior to the PEGylation step.

The N-Z-2-(2-aminoethoxy)ethylamine, with one amine protected by a benzyloxycarbonyl group, is an ideal candidate for such selective PEGylation. The remaining free primary amine can react with an activated PEG molecule. Following the PEGylation reaction, the Z-group can be removed under standard hydrogenolysis conditions to liberate the second amino group, resulting in a PEG linker with a terminal aminoethoxyamine moiety.

Advanced Synthetic Transformations Involving Aminoethoxyethylamine Derivatives

The unique structure of aminoethoxyethylamine derivatives, possessing two distinct amine functionalities and an ether linkage, makes them valuable substrates for advanced synthetic transformations, including chemoselective functionalization and multi-component reactions.

Chemoselective Functionalization of Amine and Ether Moieties

The differential reactivity of the two amino groups in N-protected aminoethoxyethylamine derivatives allows for a high degree of chemoselectivity in subsequent reactions. For example, in N-Boc-2-(2-aminoethoxy)ethylamine, the primary amine is significantly more nucleophilic than the carbamate-protected amine. This allows for selective N-alkylation or N-acylation at the primary amine position under controlled conditions.

A study on the selective N-alkylation of primary amines in the presence of other functionalities demonstrated that cesium bases can promote mono-N-alkylation of primary benzylamines and anilines with a range of alkyl halides without the need for a catalyst. researchgate.net While not directly on aminoethoxyethylamine, this principle of using specific bases to control selectivity can be applied.

Furthermore, methods for the chemoselective acylation of amino alcohols have been developed, which are relevant to the functionalization of the amino and potential hydroxyl groups in related structures. nih.gov These methods often rely on controlling reaction conditions, such as temperature and the choice of acylating agent and catalyst, to favor either O- or N-acylation. nih.gov

Multi-component Reactions Utilizing Aminoethoxyethylamine Units

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful tool for rapidly building molecular diversity. Aminoethoxyethylamine derivatives, with their multiple reactive sites, are well-suited for use in MCRs.

One of the most prominent MCRs is the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. N-Z-2-(2-aminoethoxy)ethylamine can potentially serve as the amine component in an Ugi reaction. The resulting product would incorporate the aminoethoxyethylamine scaffold into a larger, more complex molecule. Subsequent deprotection of the Z-group would provide a free amine for further functionalization. The synthesis of lipophilic polyamines has been achieved using an N-split Ugi reaction, showcasing the utility of diamines in such transformations. nih.gov

Another important MCR is the Biginelli reaction , which typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. taylorandfrancis.comorganic-chemistry.orgnih.gov While direct participation of 2-(2-aminoethoxy)ethylamine as the urea component is not standard, its derivatives could potentially be designed to participate in Biginelli-type reactions, leading to the formation of novel heterocyclic structures containing the aminoethoxyether motif. The development of Biginelli reactions under various catalytic conditions, including the use of Lewis acids and organocatalysts, has expanded the scope of this reaction significantly. organic-chemistry.orgresearchgate.net

The Passerini reaction , a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide, is another MCR where derivatives of aminoethoxyethylamine could be incorporated, for instance, by using a carboxylic acid-functionalized version of the scaffold.

The application of these MCRs to aminoethoxyethylamine derivatives opens up avenues for the efficient synthesis of complex molecules with potential applications in various fields of chemical biology and drug discovery.

Applications of N Z 2 2 Amino Ethoxy Ethylamine in Advanced Organic Synthesis

Pharmaceutical Development and Medicinal Chemistry Applications

The structural attributes of N-Z-2-(2-Amino-ethoxy)-ethylamine make it a valuable tool in the design and synthesis of novel therapeutic agents. The presence of a protected amine allows for selective reactions at the terminal primary amine, while the benzyloxycarbonyl (Z) group can be removed under specific conditions to reveal a second reactive site. The ethoxy-ethylamine backbone provides flexibility and hydrophilicity, which can be advantageous for improving the physicochemical properties of drug candidates.

Scaffold Design for the Synthesis of Bioactive Molecules

In medicinal chemistry, a scaffold is a core chemical structure upon which various substituents are attached to create a library of compounds with diverse biological activities. While the term "scaffold" can be broadly applied, the utility of this compound in this context is primarily as a flexible linker or spacer to connect different pharmacophores rather than as a rigid central framework. The development of novel chemical entities often relies on the strategic assembly of molecular fragments, and the aminoethoxy-ethylamine unit can serve as a key connector. For instance, the 2-aminooxazole scaffold has been investigated as a privileged structure in medicinal chemistry due to its bioisosteric relationship with the 2-aminothiazole (B372263) nucleus. nih.gov The synthesis of derivatives of such scaffolds could potentially incorporate linkers like this compound to explore structure-activity relationships.

The synthesis of bioactive natural products and their analogues often requires the use of versatile building blocks to connect different parts of a complex molecule. nih.gov The flexible nature of the aminoethoxy-ethylamine chain can be advantageous in positioning functional groups in an optimal orientation for interaction with a biological target.

Role in the Development of Prodrugs and Targeted Delivery Systems

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. nih.gov This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, stability, and membrane permeability. nih.govmdpi.com Amino acids and their derivatives are frequently used as promoieties in prodrug design to enhance absorption via amino acid transporters. mdpi.comnih.gov The amino group of this compound, after deprotection of the Z-group, can be coupled to a drug molecule to form a prodrug. The ethylene (B1197577) glycol-like spacer can enhance water solubility, a common challenge in drug development.

Targeted drug delivery systems aim to deliver a therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing off-target side effects. nih.govhilarispublisher.comfrontiersin.orgnih.govopenaccessjournals.com Nanoformulations, such as liposomes and polymeric nanoparticles, are often employed for this purpose. The surface of these nanocarriers can be functionalized with targeting ligands that recognize and bind to specific receptors on diseased cells. This compound can be used to attach such targeting moieties to the surface of a nanocarrier. The terminal amine can be reacted with an activated functional group on the nanocarrier, while the other end can be coupled to a targeting ligand.

Linker Chemistry in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition influence the formation of a stable ternary complex between the target protein and the E3 ligase.

Derivatives of 2-(2-aminoethoxy)ethylamine are commonly used as polyethylene (B3416737) glycol (PEG)-based linkers in the synthesis of PROTACs. medchemexpress.com These linkers are valued for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The general structure of these linkers allows for the attachment of the target protein ligand at one end and the E3 ligase ligand at the other.

A specific example of a related compound's use in PROTAC synthesis is the preparation of a VHL (von Hippel-Lindau) E3 ligase-recruiting PROTAC, where a linker was derived from tert-butyl 3-(2-{[(benzyloxy)carbonyl] amino}ethoxy)propanoate. diva-portal.org This highlights the utility of the N-protected amino-ethoxy motif in constructing these advanced therapeutic agents.

| Linker Type | Key Features | Example Application | Reference |

| PEG-based Linker | Hydrophilic, flexible, improves solubility and permeability. | General synthesis of PROTACs. | medchemexpress.com |

| Amide-containing Linker | Can provide structural rigidity and specific interaction points. | PROTACs targeting ERK5. | diva-portal.org |

| Azide-containing Linker | Allows for click chemistry conjugation. | Synthesis of P60-L3-VHL PROTAC. | medchemexpress.com |

Utility in Peptide-Based Therapeutics and Conjugation Strategies

Peptide-based therapeutics are a growing class of drugs, but they often suffer from poor stability and short half-lives in the body. Chemical modification, such as PEGylation, can improve their pharmacokinetic properties. This compound and its derivatives can be used to conjugate polyethylene glycol (PEG) chains to peptides. The terminal amine of the deprotected linker can be reacted with a functional group on the peptide, such as a carboxylic acid or an activated ester.

Furthermore, the selective modification of the N-terminus of peptides and proteins is a key strategy for creating well-defined bioconjugates. researchgate.net While specific examples using this compound are not prevalent in the reviewed literature, its structure is amenable to such conjugation strategies. After deprotection, the primary amine could be selectively reacted under controlled pH conditions, similar to the N-terminal modification strategies developed for other amines.

Bioconjugation Methodologies Utilizing Aminoethoxyethylamine Derivatives

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used in diagnostics, therapeutics, and biomedical research.

Covalent Attachment to Biomolecules and Solid Supports

The covalent immobilization of biomolecules, such as enzymes, onto solid supports is a critical technology for applications like biosensors and biocatalysis. nih.gov This immobilization can enhance the stability and reusability of the biomolecule. The primary amine of deprotected this compound can be used to attach it to a solid support that has been functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The other end of the molecule can then be used to capture or conjugate to a biomolecule.

The process often involves the activation of carboxyl groups on a surface or biomolecule with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with the amine of the linker. The use of NHS or a similar agent can improve the efficiency of the reaction by forming a more stable active ester intermediate. nih.gov This strategy allows for the creation of a flexible and hydrophilic spacer arm that separates the biomolecule from the solid support, which can help to preserve the biomolecule's native conformation and activity.

Contribution to Advanced Drug Delivery Systems

The structural characteristics of the 2-(2-aminoethoxy)ethylamine scaffold are particularly advantageous in the design of sophisticated drug delivery systems. The carbamate-protected terminal amine allows for its integration into larger molecules, while the free amine can be used as a conjugation point for payloads or targeting moieties. Upon deprotection, the newly revealed amine provides a site for further functionalization.

This scaffold is notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. rscbmcs.org The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. nih.gov The 2-(2-aminoethoxy)ethylamine unit is a common component of these linkers due to its flexibility and hydrophilicity, which can improve the physicochemical properties of the resulting PROTAC. nih.govdiva-portal.org For instance, linkers containing ethylene glycol units are frequently employed in the early stages of PROTAC discovery. diva-portal.org

In one example of advanced drug delivery, a derivative of 2-(2-aminoethoxy)ethylamine was used in the synthesis of compounds designed to promote protein degradation through a "hydrophobic tagging" strategy. google.com This approach involves a molecule that binds to a target protein and presents a hydrophobic surface, marking the protein for proteasomal degradation. The 2-(2-aminoethoxy)ethanol (B1664899) linker, a related structure, was used to connect different molecular fragments in these degraders. google.com

The synthesis of such complex molecules often involves a modular approach where building blocks like this compound can be sequentially reacted to construct the final product. For example, in solid-phase synthesis of PROTACs, an amino-resin can be created, which is then reacted with other components to build the final molecule. nih.gov The amino group for such a resin could be derived from a precursor like this compound.

Ligand Design and Supramolecular Chemistry with Aminoethoxyethylamine Scaffolds

The presence of nitrogen and oxygen donor atoms in the aminoethoxyethylamine scaffold makes it an attractive component for ligand design in both coordination chemistry and the construction of larger supramolecular assemblies.

Coordination Chemistry of Aminoether-Based Ligands

The 2-(2-aminoethoxy)ethylamine backbone contains a combination of hard (oxygen) and borderline (nitrogen) donor atoms, making it a versatile chelating ligand for a variety of metal ions. While specific studies on the coordination chemistry of this compound are not prevalent in the literature, the behavior of analogous aminoether ligands provides significant insight. For example, the flexible acyclic analogue tris[2-(2-methoxyethoxy)ethyl]amine has been shown to form stable complexes with f-block metal ions, demonstrating the ability of aminoether scaffolds to encapsulate metal ions of different sizes. nih.gov The flexibility of the ligand framework is crucial in accommodating the coordination preferences of various metals. nih.gov

Similarly, 2,2'-dipyridylamine, which also features multiple nitrogen donor sites, exhibits a wide range of coordination modes, binding to one, two, or three metal centers. nsf.gov This versatility highlights the potential of ligands with multiple donor atoms and conformational flexibility, such as the deprotected form of this compound, to form intricate coordination complexes. The combination of amine and ether functionalities allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry.

Construction of Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov The structural features of the 2-(2-aminoethoxy)ethylamine scaffold are highly conducive to the formation of such assemblies. The primary and secondary amine groups (after deprotection of the Z group and potential reaction at the other amine) are excellent hydrogen bond donors, while the ether oxygen atoms can act as hydrogen bond acceptors.

These interactions can direct the self-assembly of molecules into well-defined architectures. harvard.eduresearchgate.net For example, the reaction of melamine (B1676169) with organic acids leads to the formation of supramolecular salts held together by a network of hydrogen bonds. Similarly, the aminoethoxyethylamine moiety, when incorporated into larger molecules, can guide their assembly into predictable patterns. The flexibility of the ethylene glycol-like spacer allows the molecule to adopt conformations that maximize favorable intermolecular interactions, a key aspect of forming stable supramolecular structures. nih.gov This principle is fundamental to creating functional biomaterials and other complex molecular systems from the bottom up. nih.gov

Development of Heterobivalent Ligands for Biological Systems

Heterobivalent ligands are molecules that contain two different pharmacophores connected by a linker, designed to simultaneously bind to two different binding sites, which can be on the same or different receptors. This approach can lead to ligands with increased affinity, selectivity, and unique pharmacological profiles.

The 2-(2-aminoethoxy)ethylamine scaffold is an ideal component for the linker in such heterobivalent ligands. A notable example is the development of a heterobivalent ligand for the adenosine (B11128) A2A-dopamine D2 receptor heteromer. nih.gov In this work, a derivative of 2-(2-aminoethoxy)ethylamine was incorporated into the spacer connecting the A2A receptor antagonist and the D2 receptor antagonist. Specifically, 1-(tert-butoxycarbonyl-amino)-3,6-dioxa-8-octanamine, which contains the aminoethoxyethylamine core structure, was used in the synthesis of the linker. nih.gov The choice of this oligoethylene glycol-based linker was crucial for spanning the distance between the binding sites of the two receptors within the heteromeric complex. The resulting heterobivalent ligands displayed high affinity for both receptors, demonstrating the utility of this type of linker in designing multi-target drugs. nih.gov

| Component | Function | Chemical Moiety Example |

| Pharmacophore 1 | Binds to the first biological target (e.g., A2A Receptor) | 5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e] diva-portal.orggoogle.comnih.govtriazolo[1,5-c]pyrimidine derivative |

| Linker/Spacer | Connects the two pharmacophores and influences physicochemical properties | Derivative of 2-(2-aminoethoxy)ethylamine |

| Pharmacophore 2 | Binds to the second biological target (e.g., D2 Receptor) | Aripiprazole derivative |

Table 1: Components of a Heterobivalent Ligand

Polymer Chemistry and Material Science Applications

The presence of two reactive amine groups (one protected and one free) makes this compound a valuable monomer or functionalizing agent in polymer chemistry.

Incorporation into Polymer Backbones and Side Chains

This compound can be incorporated into polymers to impart specific functionalities. The free primary amine can react with suitable monomers, such as bisacrylamides, to form the polymer backbone, while the Z-protected amine remains as a pendant group. Subsequent deprotection of this group provides a primary amine on a side chain, which can then be used for further modifications, such as grafting other molecules or for drug conjugation.

A study on the synthesis of polyamidoamines for use as macromolecular drug carriers illustrates this principle. psu.edu In this research, mono-N-Boc-protected primary diamines were copolymerized with methylenebisacrylamide and a primary amine containing a solubilizing group. The Boc-protected amine on the side chain was later deprotected to provide a site for drug attachment. psu.edu this compound could be used in a similar fashion, with the benzyloxycarbonyl (Z) group serving as the protecting group for the side-chain amine.

Furthermore, diamines are key components in the synthesis of certain types of polymers, such as polyurethanes. For instance, 3-{N-[2-(N',N'-dimethylamino ethoxy)ethyl]-N-methylamino}propionamide, a related aminoethoxyethylamine derivative, has been described as a useful catalyst in the production of polyurethane foams. google.com While this is a catalytic role, it underscores the utility of the aminoethoxyethylamine scaffold in polymerization reactions. The deprotected form of this compound could potentially be used as a chain extender in polyurethane synthesis, where the two amine groups would react with isocyanate monomers to form urea (B33335) linkages within the polymer chain.

| Polymer Type | Role of Aminoethoxyethylamine Derivative | Resulting Feature |

| Polyamidoamines | Monomer with a protected side-chain amine | Primary amine side chains for drug conjugation after deprotection |

| Polyurethanes | Potential chain extender | Incorporation of flexible, hydrophilic segments into the polymer backbone |

Table 2: Potential Roles of Aminoethoxyethylamine Derivatives in Polymer Synthesis

The available information is limited to product listings from chemical suppliers, which provide basic physical and chemical properties but no application-specific data in the field of polymer science. While general information on the synthesis of various polymers, such as polyamides and polyurethanes, and the use of other chain extenders and functionalizing agents is abundant, there is a notable absence of literature or patents that specifically mention or detail the role of this compound in these processes.

Consequently, without any research findings, experimental data, or documented applications, it is not possible to generate an article on the "" with a focus on the "Design of Functionalized Polymeric Materials" as requested. The foundational information required to create scientifically accurate content, including data tables and detailed research findings, is not present in the public domain based on the performed searches.

Therefore, this article cannot be written as the subject matter appears to be a novel or as-yet-unpublished area of research.

Computational and Theoretical Investigations of N Z 2 2 Amino Ethoxy Ethylamine

Molecular Modeling and Docking Studies of Aminoethoxyethylamine Derivatives

Molecular modeling and docking are pivotal computational techniques for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in drug discovery for screening virtual libraries of compounds and for optimizing lead candidates.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. Putative derivatives of N-Z-2-(2-Amino-ethoxy)-ethylamine can then be computationally docked into the active site of the receptor. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket, and a scoring function is used to estimate the binding affinity for each pose.

For instance, a series of hypothetical aminoethoxyethylamine derivatives could be evaluated for their potential to inhibit a specific enzyme. The results of such a study would likely include the predicted binding energies and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Hypothetical Docking Scores of this compound Derivatives

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -8.5 | ASP129, TYR34, LYS78 |

| Derivative 2 | -7.9 | ASP129, PHE82, TRP101 |

| Derivative 3 | -9.2 | GLU98, TYR34, LYS78 |

| Derivative 4 | -8.1 | ASP129, TYR34, ARG133 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules and the mechanisms of chemical reactions. These methods can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies.

These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Table 2: Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|

| Reactants | -650.123 | -650.155 |

| Transition State | -650.098 | -650.129 |

| Products | -650.187 | -650.220 |

Conformational Analysis and Intermolecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and to determine the energy barriers between them.

For a flexible molecule like this compound, a systematic conformational search can be performed using molecular mechanics or quantum chemical methods. This would reveal the preferred geometries of the molecule in different environments, such as in the gas phase or in a solvent.

Furthermore, the study of intermolecular interactions is crucial for understanding how these molecules interact with each other and with their biological targets. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. nih.gov This provides a detailed picture of the forces driving molecular recognition.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

|---|---|---|

| 1 (Global Minimum) | 0.0 | 178.5° |

| 2 | 1.2 | 65.2° |

| 3 | 2.5 | -68.9° |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to establish these relationships.

In a QSAR study, a series of analogues of this compound with known biological activities would be used to build a mathematical model. This model would relate the activity to a set of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

The resulting QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. Statistical validation is a critical step to ensure the robustness and predictive power of the model. mdpi.com

Table 4: Example of a 2D-QSAR Model for Aminoethoxyethylamine Derivatives

| Descriptor | Coefficient | p-value |

|---|---|---|

| LogP | 0.45 | <0.01 |

| Polar Surface Area | -0.21 | <0.05 |

| Number of H-bond donors | 0.15 | <0.05 |

| Model Statistics | ||

| R² | 0.85 | |

| Q² (cross-validation) | 0.72 |

Green Chemistry Principles in the Synthesis and Application of N Z 2 2 Amino Ethoxy Ethylamine

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of synthesizing N-Z-2-(2-Amino-ethoxy)-ethylamine, traditional methods may involve multi-step sequences that generate significant waste.

A common route to N-protected amino-ethoxylated compounds involves the reaction of a suitable starting material with 2-(2-aminoethoxy)ethanol (B1664899), followed by protection of the terminal amine. A hypothetical traditional synthesis might start from 2-(2-aminoethoxy)ethanol, which is then reacted with a benzyl (B1604629) chloroformate to introduce the "Z" (benzyloxycarbonyl) protecting group.

Hypothetical Traditional Synthesis:

2-(2-Aminoethoxy)ethylamine + Benzyl Chloroformate + Base → this compound + Base·HCl

In this reaction, while the desired product is formed, a stoichiometric amount of a hydrochloride salt of the base is generated as a byproduct. The atom economy of this step is not 100% due to the formation of this salt.

To improve atom economy, alternative synthetic strategies can be considered. For instance, a catalytic approach that directly incorporates the protected amino group would be highly beneficial. While specific research on this compound is limited, principles from other amine syntheses can be applied. For example, a direct catalytic amination of a corresponding diol or ether could, in theory, offer higher atom economy if the protecting group could be introduced in a more efficient manner or if the reaction could proceed without it until a later stage.

Below is a table comparing the theoretical atom economy of a traditional stoichiometric protection reaction with a hypothetical, more atom-economical catalytic addition reaction.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Stoichiometric Protection | 2-(2-Aminoethoxy)ethylamine, Benzyl Chloroformate, Triethylamine | This compound | Triethylammonium chloride | < 70% |

| Hypothetical Catalytic Addition | A suitable precursor, Ammonia (B1221849), and a Z-group source in a one-pot reaction | This compound | Water (or other small molecules) | > 90% |

Note: The values in the table are illustrative and the actual atom economy would depend on the specific reagents and conditions.

Design for Reduced Environmental Toxicity and Hazard

The design of chemical syntheses must consider the inherent toxicity and hazards associated with all substances used and generated. For this compound, this includes the starting materials, reagents, solvents, and the final product itself.

A key reagent in the traditional synthesis is benzyl chloroformate. This compound is highly toxic, corrosive, and a lachrymator. Its use poses significant handling risks and requires stringent safety precautions. A primary goal of a greener synthesis would be to replace benzyl chloroformate with a less hazardous alternative for introducing the benzyloxycarbonyl protecting group.

One such alternative is dibenzyl dicarbonate (B1257347) (Cbz₂O), which is a solid and generally less hazardous than benzyl chloroformate. Although it has a higher molecular weight, the improved safety profile can be a significant advantage.

Furthermore, the toxicity of the final product and any intermediates should be assessed. While specific toxicological data for this compound is not widely available, related aminoethers and carbamates can exhibit varying levels of toxicity. Computational toxicology models can be employed in the early design phase to predict potential hazards and guide the selection of safer synthetic targets.

Utilization of Environmentally Benign Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes. Many traditional organic solvents are volatile organic compounds (VOCs), which can contribute to air pollution and have negative health effects. The principles of green chemistry encourage the use of safer solvents or, ideally, the elimination of solvents altogether.

In the synthesis of this compound, chlorinated solvents like dichloromethane (B109758) (DCM) or ethereal solvents like diethyl ether might be used. These solvents have significant environmental and health concerns. Green alternatives could include:

Water: If the reactants have sufficient solubility, water is an excellent green solvent.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, are gaining popularity as greener replacements for traditional polar aprotic solvents.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. Their properties can be tuned by modifying the cation and anion, making them versatile reaction media.

The choice of solvent will depend on the specific reaction conditions and the solubility of the reactants and products. The goal is to select a solvent that not only facilitates the desired transformation but also has a minimal environmental footprint.

Catalytic Methodologies for Sustainable Production of Aminoethers

Catalysis is a cornerstone of green chemistry. Catalytic reagents are used in small amounts and can facilitate reactions with high selectivity and efficiency, often under milder conditions than stoichiometric reagents. This reduces energy consumption and waste generation.

The synthesis of aminoethers, including the backbone of this compound, can benefit significantly from catalytic methods. While direct catalytic synthesis of this specific N-protected compound is not extensively documented, related research points to potential catalytic approaches. For instance, the use of metal-loaded catalysts for the preparation of sterically hindered amino-ether alcohols has been reported. google.com Such catalytic systems could potentially be adapted for the synthesis of the diamine precursor. google.com

Homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are often preferred from a process perspective as they can be easily separated from the reaction mixture and recycled, further reducing waste and cost.

The following table outlines some potential catalytic approaches that could be explored for the synthesis of the core structure of this compound.

| Catalytic Method | Catalyst Type | Potential Advantages | Challenges |

| Reductive Amination | Transition metal (e.g., Pd, Pt, Ni) on a solid support | High atom economy, can use ammonia directly. youtube.com | Requires a suitable carbonyl precursor; control of selectivity between primary and secondary amines. |

| Hydroaminomethylation | Rhodium or Ruthenium complexes | Direct conversion of alkenes to amines. | Requires high pressures of syngas; catalyst cost and stability. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Versatile for C-N bond formation. | Catalyst cost and removal from the product. |

The development of a bespoke catalytic system for the direct synthesis of this compound would represent a significant advancement in the sustainable production of this compound.

Strategies for Reducing Derivatives and Protecting Group Reliance

Green chemistry principles advocate for the reduction or elimination of protecting groups whenever possible. This can be achieved through several strategies:

Enzyme-catalyzed reactions: Enzymes are highly selective catalysts that can often react with one functional group in the presence of others, obviating the need for protection. For example, a lipase (B570770) could potentially be used to selectively acylate one amine in a diamine, though this would depend on the specific substrate and enzyme.

Orthogonal Protecting Groups: If multiple protecting groups are necessary, using groups that can be removed under different, non-interfering conditions can streamline the synthesis. nih.gov

One-Pot Reactions: Designing a synthetic sequence where multiple transformations occur in a single reaction vessel without isolating intermediates can reduce the need for intermediate protection and purification steps. nih.gov

Protecting-Group-Free Synthesis: The ultimate goal is to design a synthesis that avoids protecting groups altogether. This requires careful planning of the synthetic route and the use of highly selective reagents and catalysts. nih.gov

For this compound, a greener approach would be to explore a synthetic pathway where the "Z" group is introduced in the final step, or even better, a method where the desired final product can be synthesized directly without the need for this protecting group, if the application allows for it.

Retrosynthetic Analysis of Target Molecules Containing N Z 2 2 Amino Ethoxy Ethylamine Moieties

Deconstruction Strategies for Complex Molecular Architectures

The initial step in the retrosynthetic analysis of a complex molecule containing the N-Z-2-(2-Amino-ethoxy)-ethylamine unit involves identifying the most logical bonds to disconnect. Given the structure of this building block, which features two amine functionalities and an ether linkage, several deconstruction strategies can be envisioned. The primary approach often involves disconnection at the amide or amine linkages formed when this unit is incorporated into a larger structure.

A common strategy is to disconnect the C-N bonds that link the this compound moiety to the rest of the molecular framework. This is a logical choice as these bonds are typically formed in the forward synthesis through reliable reactions such as amide coupling, reductive amination, or nucleophilic substitution. For instance, in a hypothetical target molecule where the primary amine of the building block is acylated and the secondary amine is part of another functional group, the initial retrosynthetic step would be the disconnection of these two C-N bonds.

Another key deconstruction strategy focuses on the ether bond within the aminoethoxy-ethylamine backbone. While less common as an initial step due to the higher energy required to form this bond, it can be a valid consideration, especially in the synthesis of novel analogs where modification of the linker length is desired.

Identification of Key Disconnection Points and Synthetic Equivalents

Disconnection Point 1: The Primary Amine

If the primary amine is part of an amide bond, the disconnection transforms the amide into a carboxylic acid (or its activated derivative) and the primary amine of the building block. The synthetic equivalent for the building block is, therefore, this compound itself.

Disconnection Point 2: The Secondary Amine

Similarly, if the benzyloxycarbonyl (Z)-protected secondary amine is deprotected and subsequently functionalized, the disconnection at this position would lead back to the N-Z protected diamine and the corresponding electrophilic partner.

The this compound moiety itself can be further deconstructed retrosynthetically. The ether linkage suggests a Williamson ether synthesis as a potential forward reaction. This leads to the disconnection of the C-O bond, yielding 2-(2-Amino-ethoxy)-ethanol and a suitable benzyl (B1604629) halide as synthetic precursors.

Convergent and Divergent Synthetic Pathway Planning

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. This approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. Starting with this compound, a divergent synthesis could involve reacting the primary amine with a variety of carboxylic acids while keeping the Z-protected amine intact. Subsequent deprotection and reaction of the secondary amine with another set of building blocks would rapidly generate a diverse library of compounds.

The choice between these two strategies depends on the specific goals of the synthesis. For the production of a single, complex target molecule, a convergent approach is generally superior. For the exploration of chemical space around a particular scaffold, a divergent strategy offers significant advantages.

Strategic Planning for the Incorporation of Aminoether Functionality

The aminoether functionality of this compound provides a unique combination of properties, including polarity, flexibility, and hydrogen bonding capabilities. The strategic placement of this moiety within a larger molecule is therefore a critical aspect of molecular design and synthetic planning.

In the design of bioactive molecules, such as macrocyclic peptides or PROTACs (Proteolysis Targeting Chimeras), the linker connecting different pharmacophores plays a crucial role. The aminoether chain of this compound can act as a flexible and hydrophilic linker. The ribosomal synthesis of macrocyclic peptides has demonstrated the incorporation of non-standard amino acids, a principle that can be extended to the inclusion of specialized building blocks like the one discussed here. nih.gov

The synthesis of molecules containing similar (dimethylamino)ethoxy moieties has been reported in the development of potential therapeutic agents, indicating the value of this type of functionality in medicinal chemistry. nih.gov The strategic decision to incorporate the this compound unit would be driven by the desire to introduce a specific linker length and polarity profile into the target molecule. The retrosynthetic plan would then be designed to facilitate its introduction at a suitable stage, often through the formation of stable amide or amine linkages as previously discussed.

The planning process must also consider the orthogonal protection of the two amine groups. The benzyloxycarbonyl (Z) group on the secondary amine allows for the selective functionalization of the primary amine. This protecting group can then be removed under specific conditions (e.g., hydrogenolysis) to allow for further elaboration at the secondary amine, providing a powerful tool for the controlled construction of complex molecular architectures.

Q & A

Basic Question: What are the optimal synthetic routes for N-Z-2-(2-Amino-ethoxy)-ethylamine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential protection and deprotection of the amine group. A common approach is:

- Step 1: Protect the primary amine using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane under nitrogen .

- Step 2: Introduce the ethoxy-ethylamine backbone via nucleophilic substitution, using 2-(2-chloroethoxy)ethylamine and a base like triethylamine to minimize side reactions .

- Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate .

Purity Assurance:

- Monitor reactions using thin-layer chromatography (TLC) with ninhydrin staining for free amines.

- Confirm final purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (D2O, δ 1.2–1.4 ppm for Boc group absence) .

Advanced Question: How do steric and electronic factors influence the reactivity of this compound in PROTAC linker design?

Experimental Design Considerations:

- Steric Effects: The ethoxy-ethylamine chain provides flexibility but may hinder binding to E3 ligases. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict linker-protein interactions .

- Electronic Effects: The primary amine’s nucleophilicity impacts conjugation with warhead molecules. Adjust pH to 8–9 during coupling (e.g., with EDC/NHS chemistry) to enhance reactivity .

- Validation: Compare degradation efficiency (DC₅₀) of PROTACs using SPR (surface plasmon resonance) to measure binding kinetics to target proteins .

Data Contradiction Example:

DFT calculations may predict higher reactivity for ethylamine derivatives than experimental results show due to solvation effects not fully modeled. Calibrate computational models with empirical kinetic data (e.g., Arrhenius plots for amine alkylation rates) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodology:

- IR Spectroscopy: Identify key functional groups:

- ¹H NMR:

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z for C₅H₁₃NO₂: 119.1622) .

Advanced Question: How can researchers resolve contradictions between computational and experimental data in amine-functionalized linker optimization?

Case Study:

- Problem: DFT predicts ethylamine derivatives react faster than t-butylamine, but experiments show the reverse .

- Root Cause: Solvation effects (e.g., hydrogen bonding in polar solvents) stabilize transition states differently.

- Solution:

Statistical Analysis:

- Perform ANOVA on reaction rates across solvent systems (water, DMSO, THF) to identify solvent-dependent trends.

Basic Question: What safety protocols are essential when handling this compound?

Best Practices:

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .

- Spill Management: Neutralize amine spills with 5% acetic acid, then absorb with vermiculite .

- Storage: Keep under nitrogen at 2–8°C in amber glass to prevent oxidation .

Advanced Question: How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Protocol:

- Stability Assay:

- Data Interpretation:

Basic Question: What are the key applications of this compound in polymer chemistry?

Methodological Applications:

- Crosslinking Agent: React with epoxide-terminated polymers (e.g., PEG diglycidyl ether) at 60°C for 24 hours to form hydrogels .

- Functionalization: Introduce amine handles for post-polymerization modifications (e.g., bioconjugation with FITC) .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Process Optimization:

- Quality Control (QC): Implement in-line FTIR to monitor Boc deprotection in real time .

- Statistical Process Control (SPC): Use control charts (X-bar and R) for critical parameters (e.g., reaction temperature, pH) .

- Scale-Up Challenges: Address exotherms during Boc deprotection by gradual TFA addition and jacketed reactor cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.